molecular formula C12H9N B14027056 6-Ethynylnaphthalen-2-amine CAS No. 402956-37-0

6-Ethynylnaphthalen-2-amine

Cat. No.: B14027056
CAS No.: 402956-37-0
M. Wt: 167.21 g/mol
InChI Key: AVDVMYQBZCZBQW-UHFFFAOYSA-N
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Description

6-Ethynylnaphthalen-2-amine is a functionalized naphthalene derivative designed for advanced research and development. This compound integrates a rigid, planar naphthalene scaffold with both an electron-donating amine group and a terminal ethynyl group, making it a versatile building block in organic synthesis . The amine group at the 2-position allows for further derivatization and participation in condensation reactions , while the terminal alkyne at the 6-position is highly amenable to metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and click chemistry for the assembly of more complex molecular architectures . Compounds based on the naphthalen-2-amine structure are of significant interest in materials science, particularly in the design of push-pull chromophores and organic electronic materials where intramolecular charge transfer is desired . Furthermore, similar structural motifs are investigated in medicinal chemistry as potential scaffolds for developing molecular probes and imaging agents . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

402956-37-0

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

6-ethynylnaphthalen-2-amine

InChI

InChI=1S/C12H9N/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H,13H2

InChI Key

AVDVMYQBZCZBQW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies for 6 Ethynylnaphthalen 2 Amine and Its Precursors

Classical and Contemporary Synthetic Routes to Ethynylated Aminonaphthalenes

The preparation of ethynylated aminonaphthalenes like 6-ethynylnaphthalen-2-amine is not a trivial task due to the need for regiochemical control. The most common and established route involves the Sonogashira coupling of a suitably protected 6-halo-naphthalen-2-amine with a terminal alkyne. Therefore, the synthesis of the precursor, 6-bromo-2-naphthylamine, is a critical first step. One documented method involves the bromination of 2-naphthylamine, although this can lead to mixtures of isomers. A more controlled approach starts with 2-naphthol, which is first brominated to give 6-bromo-2-naphthol. orgsyn.org This intermediate can then be converted to 6-bromo-2-naphthylamine via the Bucherer reaction, which involves treatment with an amine source like ammonia (B1221849) in the presence of sodium bisulfite. nih.gov An alternative patented method describes the direct bromination of N-acetyl-2-naphthylamine (2-acetonaphthalide) followed by hydrolysis to yield 6-bromo-2-naphthylamine. google.com

Precursor Synthesis Step Reagents and Conditions Product Yield Reference
Brominationβ-Naphthol, Bromine, Acetic Acid1,6-Dibromo-2-naphthol- orgsyn.org
Reduction1,6-Dibromo-2-naphthol, Tin, HCl6-Bromo-2-naphthol96-100% orgsyn.org
Amination (Bucherer)6-Bromo-2-naphthol, NH₃, NaHSO₃, H₂O, 120-130°C6-Bromo-2-naphthylamine89% (for a related derivative) nih.gov
BrominationToluic Acid, Bromine, Acetic Acid, 70-72°C6-Bromo-2-toluic acid67% google.com

The introduction of the carbon-carbon triple bond onto the naphthalene (B1677914) core is most efficiently achieved using transition metal catalysis. Palladium-based catalysts are paramount in this field, with the Sonogashira coupling being the most widely employed method. However, other metals like copper, ruthenium, and nickel also offer unique catalytic activities for C-C bond formation and related transformations.

The Sonogashira reaction is a cornerstone of synthetic organic chemistry for forming C(sp²)-C(sp) bonds. gold-chemistry.org It involves the cross-coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the key reaction is the coupling of a protected 6-halo-naphthalen-2-amine (e.g., 6-bromo-N-acetyl-naphthalen-2-amine) with a suitable alkyne source.

A common strategy involves using an alkyne with a protecting group, such as trimethylsilylacetylene (B32187) (TMSA). wikipedia.org The TMS group prevents unwanted side reactions and is easily removed under mild conditions (e.g., with a fluoride (B91410) source like TBAF or a base like K₂CO₃ in methanol) to unveil the terminal alkyne. wikipedia.org The reaction is typically run under mild, anaerobic conditions to protect the Pd(0) catalyst from oxidation. organic-chemistry.org

Table 2: Typical Sonogashira Reaction Conditions

Parameter Description Reference
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands organic-chemistry.orglibretexts.org
Copper Co-catalyst Copper(I) iodide (CuI) organic-chemistry.orglibretexts.org
Alkyne Source Trimethylsilylacetylene (TMSA), Phenylacetylene, Acetylene gas wikipedia.orglibretexts.org
Base/Solvent Triethylamine (NEt₃), Diethylamine (Et₂NH), DMF wikipedia.org

| Temperature | Room Temperature to mild heating (e.g., 100°C) | gold-chemistry.org |

A plausible synthetic route would be the Sonogashira coupling of 6-bromo-2-naphthylamine with TMSA, followed by deprotection of the silyl (B83357) group and, if necessary, protection/deprotection of the amine functionality.

Beyond the classic Sonogashira reaction, palladium catalysis offers a broad spectrum of methods for C-C bond formation. Modern advancements have focused on developing highly active catalyst systems with sophisticated phosphine ligands (e.g., RuPhos, BrettPhos) that allow for lower catalyst loadings and broader substrate scope, even with challenging substrates like heteroaryl halides. rsc.org These catalysts are often robust enough to be used without stringent anaerobic conditions. rsc.org

Palladium can also catalyze direct C-H alkynylation, which circumvents the need for a pre-halogenated substrate. For instance, methods have been developed for the ortho-C-H alkynylation of benzylamine (B48309) derivatives protected with a picolinamide (B142947) directing group. psu.edu While this specific approach may not yield the 6-ethynyl isomer of naphthylamine directly, it highlights the potential of C-H activation strategies to construct such molecules in the future with appropriate directing group design. Palladium-catalyzed carbonylative reactions have also been used to synthesize complex indole (B1671886) structures from 2-ethynylanilines, demonstrating the versatility of palladium in manipulating alkyne functionalities in aromatic systems.

Copper catalysis is integral to the Sonogashira reaction as a co-catalyst, but it can also mediate its own unique transformations. Copper-catalyzed reactions are particularly noted for C-N and C-O bond formations (e.g., Ullmann condensation) and have been applied to the synthesis of functionalized naphthylamines. For example, copper(I)-catalyzed three-component cyclization reactions of terminal alkynes, 2-bromoaryl ketones, and amines have been developed to synthesize substituted 1-naphthylamines. While this specific reaction builds the naphthalene ring itself rather than functionalizing a pre-existing one, it represents a convergent approach to the naphthylamine scaffold.

While less common than palladium, ruthenium and nickel complexes are emerging as powerful catalysts for C-C bond formation. Nickel catalysts have been shown to effect Sonogashira-type couplings, sometimes with the advantage of coupling non-activated alkyl halides. wikipedia.org Nickel catalysis has also been used in [2+2+2] cycloaddition reactions involving diynes to construct highly substituted naphthalene rings, offering a distinct synthetic strategy based on ring formation rather than functionalization. nih.gov

Ruthenium catalysts have demonstrated utility in the regioselective alkynylation of naphthols at the peri (C-8) position, guided by the hydroxyl group. This highlights the ability of different metals to achieve unique regioselectivities based on their coordination preferences and the directing ability of existing functional groups.

Achieving the desired 2,6-disubstitution pattern on the naphthalene ring is a significant challenge. Electrophilic aromatic substitution on naphthalene typically favors the C-1 (α) position. For 2-substituted naphthalenes (β-substituted), the outcome of a second substitution is highly dependent on the nature of the first substituent and the reaction conditions. An activating, ortho-, para-directing group at the C-2 position (like -NH₂ or -OH) will direct incoming electrophiles primarily to the C-1 and C-3 positions. To achieve substitution at the C-6 position, a different strategy is required.

This is why most syntheses of 2,6-disubstituted naphthalenes rely on starting materials that already possess the desired substitution pattern or use multi-step sequences involving rearrangements or building the ring from scratch. The synthesis of the key precursor 6-bromo-2-naphthylamine from 2-naphthylamine, for instance, often proceeds through an N-acetylated intermediate to control the regioselectivity of the bromination step. google.com More advanced methods involve directed C-H functionalization, where a directing group pre-installed on the naphthalene ring guides a metal catalyst to a specific C-H bond, allowing for functionalization at otherwise inaccessible positions. rsc.org The regioselectivity in these cases is dictated by the formation of a stable metallacycle intermediate. rsc.orgacs.org

Amination Strategies for Naphthalene Core Functionalization

The introduction of an amino group onto the naphthalene scaffold is a critical step in the synthesis of this compound. A prominent and highly effective method for this transformation is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen (C-N) bonds with high efficiency and broad substrate scope, largely replacing harsher, classical methods. wikipedia.org

The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of a precursor like 6-bromonaphthalen-2-amine, a potential starting material could be a di-halogenated naphthalene, such as 2,6-dibromonaphthalene. The Buchwald-Hartwig reaction allows for the selective amination at one of the positions.

Ammonia itself can be a challenging coupling partner due to its strong binding to palladium complexes. wikipedia.org To circumvent this, ammonia equivalents are often employed. These include reagents like benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), which, after the coupling reaction, can be hydrolyzed to yield the desired primary amine. organic-chemistry.org

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in improving catalyst activity and expanding the reaction's applicability. wikipedia.org

Table 1: Key Parameters in Buchwald-Hartwig Amination for Naphthalene Scaffolds

ParameterDescriptionExamplesSignificance
Palladium Precatalyst The source of the active Pd(0) catalyst.Pd₂(dba)₃, Pd(OAc)₂Commonly used, air-stable precursors that are reduced in situ.
Ligand Stabilizes the palladium catalyst and facilitates the catalytic cycle.BINAP, Josiphos-type ligands, Buchwald's biarylphosphinesThe ligand choice is crucial for reaction efficiency, scope, and overcoming challenges like coupling with ammonia. wikipedia.org
Base Activates the amine and facilitates the reductive elimination step.NaOt-Bu, K₃PO₄, Cs₂CO₃The strength and nature of the base can influence the reaction rate and pathway. nih.gov
Amine Source The nitrogen source for the amination.Ammonia, LiN(SiMe₃)₂, Benzophenone imineDirect coupling of ammonia is possible with specialized catalyst systems; ammonia equivalents offer a practical alternative. wikipedia.orgorganic-chemistry.org
Solvent The reaction medium.Toluene, Dioxane, THFAprotic solvents are typically used to ensure the stability of the catalyst and reactants. libretexts.org

Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. The synthesis of this compound benefits from protocols that align with the principles of green chemistry, primarily through the use of highly efficient catalytic methods.

Green Chemistry Principles in this compound Synthesis

The catalytic nature of both the Buchwald-Hartwig amination and the Sonogashira coupling (discussed below) is inherently a green advantage. Using small, recyclable amounts of catalyst is preferable to stoichiometric reagents, as it minimizes waste. Key green aspects include:

Atom Economy: Cross-coupling reactions are designed to be highly efficient, maximizing the incorporation of atoms from the starting materials into the final product.

Mild Reaction Conditions: Modern catalyst systems often allow reactions to be conducted at or near room temperature, reducing energy consumption compared to classical methods that required high heat. wikipedia.orgnumberanalytics.com

Catalyst Efficiency: Advances in ligand design have led to very low catalyst loadings (down to ppm levels in some cases), which reduces the cost and environmental impact associated with heavy metals like palladium. organic-chemistry.org

Solvent Choice: While traditional organic solvents are common, research has focused on developing catalytic systems that are effective in more environmentally benign solvents, including water. organic-chemistry.org

Catalytic Methods and Renewable Starting Materials for Ethynylnaphthalenes

The introduction of the ethynyl (B1212043) group onto the naphthalene ring is most commonly achieved via the Sonogashira coupling. numberanalytics.comorganic-chemistry.org This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing the target molecule, a precursor such as 6-bromonaphthalen-2-amine would be reacted with a source of the ethynyl group, like trimethylsilylacetylene, followed by deprotection.

The standard Sonogashira reaction employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst, typically copper(I) iodide. youtube.com The reaction is carried out in the presence of an amine base, which also often serves as the solvent. wikipedia.org

Table 2: Typical Reaction Conditions for Sonogashira Coupling

ComponentRoleCommon ReagentsNotes
Aryl Halide Electrophilic coupling partner.6-Bromonaphthalen-2-amineAryl bromides and iodides are common substrates.
Alkyne Nucleophilic coupling partner.Trimethylsilylacetylene, PhenylacetyleneA terminal alkyne is required. Protecting groups like TMS are often used.
Palladium Catalyst Facilitates oxidative addition and reductive elimination.Pd(PPh₃)₄, PdCl₂(PPh₃)₂The core of the catalytic cycle. numberanalytics.com
Copper(I) Co-catalyst Activates the alkyne.CuIFacilitates the formation of a copper acetylide intermediate. youtube.com
Base/Solvent Neutralizes the HX byproduct and can serve as the reaction medium.Triethylamine, DiethylamineAn amine base is essential for the catalytic cycle to proceed. wikipedia.org

A significant advancement in making this process more efficient and "greener" is the development of copper-free Sonogashira couplings. The copper co-catalyst, while increasing reactivity, can promote the undesirable side reaction of alkyne homocoupling (Glaser coupling). wikipedia.org Performing the reaction in an inert atmosphere is necessary to minimize this. Copper-free protocols avoid this issue, simplifying the reaction setup and purification.

Purification and Isolation Techniques for High-Purity Synthesis

Achieving high purity is essential for the characterization and subsequent use of this compound. A multi-step purification and analysis strategy is typically employed.

Reaction Monitoring: The progress of the synthesis is monitored using Thin-Layer Chromatography (TLC). This technique allows for rapid qualitative assessment of the consumption of starting materials and the formation of the product.

Initial Work-up and Extraction: Upon completion, the reaction mixture is subjected to a work-up procedure. This usually involves quenching the reaction, followed by liquid-liquid extraction to separate the crude product from the catalyst, salts, and other water-soluble impurities. The organic layers are then combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. nih.gov

Chromatographic Purification: The primary method for isolating the target compound from side products and unreacted starting materials is column chromatography. nih.gov The crude product is loaded onto a silica (B1680970) gel column and eluted with a carefully chosen solvent system (e.g., a mixture of hexanes and ethyl acetate), with the polarity gradually increasing to separate compounds based on their affinity for the stationary phase.

Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving high purity. The purified product from chromatography is dissolved in a minimal amount of a hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.

Purity and Structural Confirmation: The purity and identity of the final product are confirmed using a combination of spectroscopic and analytical methods:

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of all atoms. nih.gov

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the amine (~3400 cm⁻¹) and the C≡C stretch of the alkyne.

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. nih.gov

This rigorous combination of purification and analytical techniques ensures the isolation of this compound with a high degree of purity, suitable for research and development applications.

Chemical Reactivity and Derivatization of 6 Ethynylnaphthalen 2 Amine

Reactions Involving the Amine Functionality

Nucleophilic Reactivity of the Aminonaphthalene

The amine group of 6-ethynylnaphthalen-2-amine exhibits nucleophilic character typical of aromatic amines. The naphthalene (B1677914) ring system influences the reactivity of the amine. In electrophilic substitution reactions on the naphthalene ring, the 1-position is generally the most reactive. libretexts.org

The nitrogen atom of the amine group is a key site for metabolic activation, such as N-hydroxylation catalyzed by cytochrome P-450, which is a critical step in the biological activity of compounds like 2-naphthylamine. bio-rad.com The resulting N-hydroxy metabolite can then undergo further reactions, including conjugation with glucuronic acid or sulfate (B86663). bio-rad.com The amine can also participate in aromatic nucleophilic substitution reactions, for instance, by displacing a suitable leaving group on another aromatic ring. rsc.org

Formation of Amides, Imines, and Other Nitrogen-Containing Derivatives

The primary amine of this compound can be readily converted into a variety of nitrogen-containing derivatives.

Amide Formation: Amides can be synthesized by reacting the amine with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. sphinxsai.comresearchgate.net Direct condensation with carboxylic acids can be challenging due to acid-base neutralization but can be achieved under harsh thermal conditions or with specific catalysts. nih.gov A more atom-economical approach involves the in-situ activation of carboxylic acids with acetylenes, catalyzed by ruthenium complexes, followed by reaction with the amine. nih.gov

Imine (Schiff Base) Formation: The amine group readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.comnih.govnewsama.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol or acetic acid. nih.govbhu.ac.in The formation of the imine is confirmed by the appearance of a characteristic C=N stretching peak in the IR spectrum. nih.gov

Derivative Reactant Reaction Type General Conditions
AmideCarboxylic Acid / Acid ChlorideAcylationVaries (e.g., heat, catalyst). nih.govorganic-chemistry.org
Imine (Schiff Base)Aldehyde / KetoneCondensationReflux in ethanol or acetic acid. nih.govbhu.ac.in

Multi-Component Reactions and Heterocycle Annulation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. ajol.inforesearchgate.net The amine functionality of this compound makes it an ideal substrate for MCRs aimed at synthesizing fused heterocyclic systems.

The ethynyl (B1212043) group on the naphthalene core is a versatile functional group for constructing additional fused rings. Through domino reactions, such as aza-annulation/Diels-Alder cyclizations, derivatives of this compound can be converted into complex polycyclic aromatic systems. nih.gov For instance, after transformation into a suitable enyne, the molecule can undergo silver- or rhodium-catalyzed cyclization to generate novel nitrogen-containing heterocycles fused to the naphthalene backbone. nih.gov These reactions are valuable for creating extended π-systems with unique electronic and photophysical properties.

Quinazolines and their fused analogues are a prominent class of heterocycles with a broad spectrum of biological activities. nih.gov The primary amine of this compound can act as the nitrogen source in various MCRs to construct quinazoline-type structures. For example, in a reaction with an aldehyde and another nitrogen source like ammonium (B1175870) carbonate, or in a one-pot reaction with 2-aminobenzaldehydes, the naphthalenamine can be incorporated into a fused quinazoline ring system. nih.govajol.info

These reactions are often catalyzed by acids or transition metals and demonstrate high atom economy and procedural simplicity. ajol.infonih.gov The resulting naphtho[2,1-g]quinazoline or naphtho[2,3-f]quinazoline scaffolds are of significant interest in medicinal chemistry.

Table 1: Representative Conditions for Multi-Component Quinazoline Synthesis Applicable to Aryl Amines.
Reactant 1 (Amine Source)Reactant 2Reactant 3Catalyst/SolventProduct TypeReference
Aromatic AmineIsatoic AnhydrideAldehydeTriethanolamine (TEOA) / H₂OQuinazolinone nih.gov
Aromatic Amine2-Aminobenzaldehyde-I₂ / O₂Quinazoline nih.gov
Aromatic AmineAnthranilic AcidTriethyl OrthoformateThiamine HCl (VB₁)Quinazolinone nih.gov
Aromatic Amine2-Bromobenzyl BromideAldehyde / NH₄OHCu(OAc)₂Quinazoline nih.gov

The synthesis of oxazole rings fused to a naphthalene system can create valuable polycyclic aromatic heterocycles. A practical method for synthesizing naphtho[2,1-d]oxazoles involves the reaction of naphthols with amines using an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl). rsc.org While this compound itself is an amine, it could be envisioned as a substrate in related cyclization reactions with appropriate partners to form fused oxazole systems. For instance, a reaction with a suitable carbonyl-containing precursor could lead to the formation of a naphthoxazole derivative, leveraging the amine as a key nucleophile in the ring-closing step.

Functional Group Tolerance and Substrate Scope in Reactions

The synthetic utility of this compound is greatly enhanced by the distinct reactivity of its two primary functional groups, which allows for selective transformations and demonstrates broad functional group tolerance in many reactions.

Amine Group Reactivity: The primary amine is a moderately strong nucleophile and a weak base. It will readily undergo acylation, alkylation, and condensation reactions. Its reactivity can be modulated by pH; in acidic conditions, protonation to the ammonium salt deactivates its nucleophilicity, allowing reactions to be directed selectively towards the ethynyl group.

Ethynyl Group Reactivity: The terminal alkyne is susceptible to a range of reactions, including metal-catalyzed cross-coupling (e.g., Sonogashira coupling), cycloadditions (e.g., click chemistry with azides), hydration, and hydroamination. The presence of the electron-rich naphthalenamine system can influence the electronic properties of the alkyne.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR for Structural Confirmation

The ¹H and ¹³C NMR spectra of 6-ethynylnaphthalen-2-amine provide fundamental evidence for its molecular structure. In the ¹H NMR spectrum, the protons of the amine group typically appear as a broad signal in the range of 0.5-5.0 ppm, with the exact chemical shift being dependent on solvent and concentration. libretexts.orghw.ac.uk The protons on carbons directly bonded to the amine nitrogen are deshielded and generally resonate between 2.3 and 3.0 ppm. libretexts.org The aromatic protons of the naphthalene (B1677914) ring system will exhibit signals in the aromatic region, typically between 6.5 and 8.5 ppm, with their specific shifts and coupling patterns dictated by their positions on the rings. The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, will have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amine (N-H)0.5 - 5.0 libretexts.orghw.ac.uk-
Aromatic (Ar-H)6.5 - 8.5100 - 150 libretexts.org
Ethynyl (≡C-H)2.0 - 3.0-
Naphthalene C-NH₂-10 - 65 libretexts.org
Ethynyl (C≡C)-65 - 90 pdx.edu

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the signals in the ¹H and ¹³C NMR spectra and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (typically through 2-3 bonds). weizmann.ac.illibretexts.orgsdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the naphthalene rings, helping to trace the connectivity of the aromatic system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H coupling). columbia.educolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.educolumbia.edu HMBC is instrumental in connecting the different fragments of the molecule. For instance, it can show correlations from the ethynyl proton to the carbons of the naphthalene ring, and from the aromatic protons to the carbons of the ethynyl group, thus confirming the position of the ethynyl substituent. It also helps to definitively place the amine group by showing correlations from the aromatic protons to the carbon bearing the amine.

Solvent Effects in NMR Studies

The chemical shifts observed in NMR spectra can be influenced by the solvent used for the measurement. msu.edu This is particularly true for protons involved in hydrogen bonding, such as the amine protons. libretexts.org Solvents like DMSO-d₆, which are hydrogen bond acceptors, can cause a significant downfield shift of the N-H proton signal compared to a non-polar solvent like CDCl₃. msu.edu Aromatic solvents can also induce shifts due to their magnetic anisotropy. thieme-connect.de Studying these solvent effects can provide insights into the solute-solvent interactions and the nature of specific proton environments within the molecule. thieme-connect.deresearchgate.netuw.edu.pl The chemical shift of water as an impurity is also highly dependent on the solvent and temperature. pitt.edu

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule and can be used to study molecular interactions and conformational changes.

Characteristic Absorption Bands for Ethynyl and Amine Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. renishaw.com

Amine Group (NH₂): Primary aromatic amines typically show two N-H stretching bands in the IR spectrum in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The asymmetric stretch appears at a higher frequency than the symmetric stretch. orgchemboulder.com The N-H bending (scissoring) vibration is observed around 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ region. orgchemboulder.com In the Raman spectrum, the symmetric NH₂ stretching mode usually gives a strong, polarized band. researchgate.net

Ethynyl Group (C≡C-H): The terminal alkyne C-H stretching vibration gives rise to a sharp, characteristic band in the IR spectrum around 3300 cm⁻¹. The C≡C triple bond stretch appears as a weak to medium band in the 2100-2140 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Amine (NH₂)N-H Stretch (asymmetric)3400 - 3500 libretexts.org3360 (weak, depolarized) researchgate.net
Amine (NH₂)N-H Stretch (symmetric)3300 - 3400 libretexts.org3310 (strong, polarized) researchgate.net
Amine (NH₂)N-H Bend (scissoring)1580 - 1650 orgchemboulder.comWeak
Amine (C-N)C-N Stretch (aromatic)1250 - 1335 orgchemboulder.com-
Ethynyl (≡C-H)C-H Stretch~3300~3300
Ethynyl (C≡C)C≡C Stretch2100 - 2140Strong

Analysis of Molecular Interactions and Conformational Changes

Changes in the vibrational spectra can indicate molecular interactions, such as hydrogen bonding. For example, the N-H stretching frequencies of the amine group can shift to lower wavenumbers upon hydrogen bonding. The intensity and position of Raman bands can also be sensitive to the molecular environment and conformation. renishaw.com While significant conformational changes are not expected for the rigid naphthalene core, intermolecular interactions in the solid state or in solution could be probed by analyzing shifts and broadening of the characteristic vibrational bands.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy offers profound insights into the photophysical behavior of this compound, detailing how the molecule interacts with light. The presence of an electron-donating amino group and an electron-withdrawing ethynyl group attached to the extended π-system of the naphthalene core creates a "push-pull" electronic structure. mdpi.com This configuration is fundamental to its unique optical properties.

The absorption of ultraviolet-visible light by this compound promotes electrons from their ground state to higher energy excited states. These electronic transitions, typically π → π* in nature, are characteristic of the compound's conjugated aromatic system. rsc.org The UV-Visible spectrum is defined by the wavelength of maximum absorbance (λmax). While specific data for this compound is not extensively published, analysis of analogous structures provides significant insight. For instance, naphthalene derivatives containing an amino group exhibit strong absorption from π → π* transitions. rsc.org Furthermore, related 2-ethynylnaphthalene (B39655) derivatives show absorption maxima (λab) around 318 nm in ethanol. scholaris.ca A closely related acetamide (B32628) derivative, {6-[3-(trimethylsilyl)prop-2-ynyl]naphthalen-2-yl}acetamide, displays absorption maxima at 258 nm and 307 nm in tetrahydrofuran (B95107) (THF). rsc.org This suggests that the λmax for this compound is likely in the 300-320 nm range, corresponding to the naphthalene core's electronic transitions.

Compoundλmax (nm)Solvent
2-Ethynylnaphthalene derivative318Ethanol
{6-[3-(Trimethylsilyl)prop-2-ynyl]naphthalen-2-yl}acetamide258, 307THF
Heteroleptic Ir(iii) complexes (for comparison of π → π* transitions)414 - 436CH₂Cl₂

Table 1: UV-Visible absorption maxima for analogous and related compounds. Data sourced from scholaris.carsc.orgrsc.org.

Following excitation, the molecule relaxes and can emit the absorbed energy as light, a process known as fluorescence. The efficiency of this emission is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. researchgate.net The quantum yield is highly dependent on the molecular structure and its environment.

Studies on similar compounds reveal the critical role of substituents on the naphthalene ring. A simple 2-ethynylnaphthalene derivative exhibits a negligible fluorescence quantum yield (ΦF < 0.01) in ethanol. scholaris.ca However, the introduction of an electron-donating group, such as a methoxy (B1213986) group at the 6-position (2-ethynyl-6-methoxynaphthalene), dramatically increases the quantum yield to 0.24 in the same solvent. scholaris.ca This enhancement is attributed to the electron-donating nature of the substituent. Given that this compound possesses a strongly electron-donating amino group at the 2-position, it is predicted to be a fluorescent molecule with a significant quantum yield. For context, another 2-amino-substituted aromatic compound, 2-amino-6-(2-thienyl)purine, displays a high quantum yield of 0.41. nih.gov

CompoundFluorescence Quantum Yield (ΦF)Solvent
2-Ethynylnaphthalene derivative< 0.01Ethanol
2-Ethynyl-6-methoxynaphthalene0.24Ethanol
2-Amino-6-(2-thienyl)purine0.41pH 7.0
4,6-diarylpyrimidin-2-amine derivatives0.08 - 0.71DMF

Table 2: Fluorescence quantum yields for analogous compounds, demonstrating the influence of electron-donating groups. Data sourced from scholaris.canih.gov.

Compounds with "push-pull" architecture, like this compound, often exhibit solvatochromism—a change in their absorption or emission spectra with varying solvent polarity. mdpi.comnih.gov This phenomenon arises because the molecule's dipole moment changes upon electronic excitation. rsc.org In polar solvents, the excited state is stabilized more than the ground state, leading to a bathochromic (red) shift in the emission wavelength. mdpi.comresearchgate.net This positive solvatochromism is characteristic of fluorophores with an intramolecular charge transfer (ICT) excited state. rsc.org

Many such fluorophores also exhibit dual-state emission, meaning they are emissive in both solution and solid states. This is a desirable property for applications in materials science and optoelectronics. The design of molecules like 4,6-diarylpyrimidin-2-amines has been shown to successfully achieve these dual-state emission properties.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₂H₉N, the calculated monoisotopic mass is 167.07350 Da. HRMS analysis, typically using an Electrospray Ionization (ESI) source, would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the compound's elemental formula. This technique is routinely applied to confirm the identity of complex organic molecules, including various naphthalene derivatives and heterocyclic compounds. rsc.orgnih.govresearchgate.net

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Confirmation

Single-Crystal X-ray Diffraction (XRD) stands as the most definitive method for elucidating the three-dimensional structure of a crystalline solid at the atomic level. This technique determines the precise spatial coordinates of each atom, allowing for the unambiguous confirmation of molecular connectivity and the measurement of bond lengths, bond angles, and torsional angles. nih.gov The analysis of crystalline materials, such as 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, has been successfully performed using this method. bldpharm.com For this compound, a successful single-crystal XRD experiment would provide ultimate confirmation of its structure, revealing the planarity of the naphthalene system and the geometry of the amino and ethynyl substituents. While specific crystallographic data for this compound has not been reported in the searched literature, this technique remains the gold standard for solid-state structural confirmation. nih.gov

Advanced Analytical Methodologies in Elucidation

The complete structural elucidation and verification of purity for this compound involves a combination of analytical techniques. Commercial suppliers indicate that data from methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are available for this compound.

High-Performance Liquid Chromatography (HPLC) is used to separate the compound from any impurities and to assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the assembly of the molecular skeleton and confirmation of the substituent positions. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the correlation of the purified compound with its molecular weight. researchgate.net

Together, these methods, alongside HRMS and the spectroscopic techniques detailed above, provide a comprehensive and unambiguous characterization of this compound.

In Silico Analysis of this compound Remains a Field for Future Research

The compound this compound, with its combination of an electron-donating amine group and a π-conjugated ethynyl group on a naphthalene scaffold, presents an interesting subject for theoretical investigation. Such "push-pull" systems are often explored for their potential applications in optoelectronics and as fluorescent probes. Computational studies are crucial for understanding their structure-property relationships at a molecular level.

Functional Material Applications of 6 Ethynylnaphthalen 2 Amine Derivatives

Applications in Organic Electronics and Optoelectronics

The electronic and photophysical properties endowed by the 6-ethynylnaphthalen-2-amine moiety have led to its exploration in several optoelectronic applications, from light-emitting diodes to solar energy conversion.

Derivatives of this compound are effective components in the emitting layers (EML) of Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation and charge-transporting capabilities of the naphthalenamine structure are beneficial for creating efficient and color-pure emitters.

A notable example involves fluorene (B118485) derivatives symmetrically substituted with ethynylnaphthalene moieties. Specifically, 9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluorene, a compound closely related to the subject amine, has been synthesized via Sonogashira coupling reactions. mdpi.com This material was used as a donor in an exciplex-forming system with an acceptor material (PO-T2T) in an OLED device. The resulting device emitted in the blue-white region of the spectrum, demonstrating the utility of the ethynylnaphthalene unit in constructing electroluminescent materials. mdpi.com The amine group, or its methoxy (B1213986) analogue, plays a crucial role in modulating the electronic properties and improving hole mobility. mdpi.comnih.gov

The general strategy in designing such emitters often involves incorporating aromatic amine moieties to prevent intermolecular packing, which can otherwise reduce electroluminescence efficiency and color purity. nih.govresearchgate.net The introduction of the this compound unit into larger molecular frameworks, such as hexaphenylbenzene (B1630442) derivatives, can lead to materials with deep blue emission, high thermal stability, and improved device performance. nih.govresearchgate.net The table below summarizes the performance of an OLED device incorporating a 6-methoxynaphthalen-2-yl-ethynyl derivative, highlighting its role in achieving efficient blue-white emission.

Device Component Material Function Resulting Emission
Donor9,9-dihexyl-2,7-bis[2-(6-methoxynaphthalen-2-yl)ethynyl]fluoreneEmitting Layer (with acceptor)Blue-White
AcceptorPO-T2TEmitting Layer-
Hole Transport LayerTCTA, NPBHole Transport, Electron/Exciton Blocking-
Electron Transport LayerTPBiElectron Transport-
Table 1: Components and performance of an OLED based on a 6-ethynylnaphthalene derivative. mdpi.com

The light-absorbing and energy-transfer properties of ethynylnaphthalene derivatives make them suitable for applications in photovoltaic cells. One advanced application is in triplet-triplet annihilation upconversion (TTA-UC), a process that converts low-energy photons into higher-energy ones, which can then be captured by a solar cell. chinesechemsoc.org

Researchers have designed and synthesized specific ethynylnaphthalene derivatives to act as acceptors in TTA-UC systems. For instance, 1,5-bis((triisopropylsilyl)ethynyl)naphthalene was developed as an acceptor with a tailored triplet energy level. chinesechemsoc.org The modification of the chemical structure of ethynylnaphthalene derivatives allows for the manipulation of both singlet and triplet excited states, which is critical for minimizing energy loss and maximizing the efficiency of the upconversion process. chinesechemsoc.org While not containing the amine group, these studies establish the importance of the ethynylnaphthalene core in constructing components for advanced solar energy applications. The amine group in this compound would be expected to further modify the electronic energy levels, offering a route to tune the absorption spectrum and redox potentials to better match donor molecules or the solar spectrum. mit.edu

The development of non-fullerene acceptors (NFAs) is a major focus in organic photovoltaics. ossila.com The fused-ring aromatic system of naphthalene (B1677914) is a foundational structure for many NFAs. The combination of the naphthalene core with the electron-donating amine and π-extending ethynyl (B1212043) groups in this compound makes its derivatives potential candidates for either donor or acceptor materials in bulk heterojunction solar cells. chalmers.seinsilico.eu

This compound has been explicitly identified as a key monomer in the production of novel photosensitive resin compositions. google.com These resins are often based on polyimides, which are known for their exceptional thermal stability and mechanical properties, making them crucial materials in the microelectronics industry for applications like interlayer insulating films and surface protective films.

In this context, this compound is used to synthesize specific tetracarboxylic dianhydrides or to be incorporated into a polyimide backbone. The ethynyl group serves as a photosensitive, cross-linkable moiety. Upon exposure to light (e.g., UV radiation), the ethynyl groups can undergo polymerization or cycloaddition reactions, leading to a change in the solubility of the resin in a developer solution. This process allows for the formation of precise patterns on a substrate, a fundamental step in photolithography. The incorporation of the naphthalene and amine structures can also enhance the properties of the final cured film, such as its dielectric constant and thermal resistance. google.com

The optical properties of naphthalenamine derivatives can be systematically tuned by modifying their chemical structure, particularly through the extension of π-conjugation and the introduction of functional groups. The this compound framework is an excellent example of this principle.

The naphthalene core itself is a chromophore. The addition of an amino group (an auxochrome) at the 2-position and an ethynyl group (a π-system extender) at the 6-position significantly influences the molecule's interaction with light.

Absorption and Emission: Extending the π-conjugation by adding phenyl rings or other aromatic systems to the ethynyl group leads to a bathochromic (red) shift in the absorption maxima. acs.org For example, studies on azobenzene (B91143) derivatives modified with an aminonaphthalene moiety show that increasing the length of the π-system shifts the π–π* transition to longer wavelengths. acs.orgresearchgate.net The electron-donating nature of the amine group further enhances this effect. mit.edu

Excited States: The electronic transitions of ethynylnaphthalene anions have been studied, showing that they absorb in the UV region (around 386-390 nm). frontiersin.org This is distinct from other derivatives like hydroxynaphthalenes, which absorb at longer wavelengths in the visible spectrum. This demonstrates that the specific functional groups attached to the naphthalene core dictate the energy of electronic excitations. frontiersin.org

Nonlinear Optics: The combination of electron-donating groups (like the amine) and an extended π-electron system can lead to significant two-photon absorption (2PA) properties. researchgate.netnih.gov Research on related systems has demonstrated that the 2PA cross-section increases substantially with the extension of π-conjugation. researchgate.netnih.gov

The table below summarizes the effect of structural modifications on the optical properties of related naphthalenamine derivatives.

Structural Feature Effect on Optical Property Example System Reference
Extended π-conjugationRed-shift in absorption maximaAzobenzene with aminonaphthalene acs.orgresearchgate.net
Electron-donating groupRed-shifted emission, increased electron densityAmine-containing conjugated polymers mit.edu
Ethynyl functionalizationAbsorption in the UV rangeDeprotonated ethynylnaphthalene anions frontiersin.org
Table 2: Influence of chemical structure on the optical properties of naphthalenamine derivatives.

Advanced Polymer Science and Conductive Materials

The presence of both an amine group and a polymerizable ethynyl group makes this compound a highly attractive monomer for creating advanced polymers with tailored electronic and physical properties.

Conjugated polymers containing ethynylnaphthalene units can be synthesized to create materials with interesting helical structures and conductive properties. The polymerization of ethynyl-aromatic monomers is a direct route to producing π-conjugated polymer backbones.

Research on the polymerization of isomeric poly(β-ethynylnaphthalene) has shown that such polymers possess conductive properties. academiaromana-is.ro More specifically, the stereoregular synthesis of poly(n-methoxy-2-ethynylnaphthalene), a close analogue, using an Rh-complex catalyst has been reported. mdpi.com This study found that the position of the substituent on the naphthalene ring controls the helical pitch of the resulting π-conjugated polymer. Polymers of 6-methoxy-2-ethynylnaphthalene were found to form either contracted or stretched helices depending on the polymerization solvent, a property attributed to the relatively unconstrained rotation of the 6-methoxynaphthyl moieties. mdpi.com

Hybrid and Block Polymer Synthesis

The presence of both an amine and an ethynyl group on the naphthalene scaffold allows for the synthesis of complex polymer architectures such as hybrid and block copolymers. These distinct functional groups can be addressed by different, often orthogonal, polymerization techniques.

The ethynyl group is a versatile functional handle for polymerization. For instance, ethynyl-substituted aromatic compounds can undergo polymerization through reactions like Sonogashira cross-coupling, which is a powerful method for creating carbon-carbon bonds. researchgate.net This reaction could be used to create polymers with a conjugated backbone incorporating the naphthalene moiety, leading to materials with interesting photophysical properties. Furthermore, the ethynyl group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amine-yne click polymerization, which are known for their high efficiency and selectivity under mild conditions. chemrxiv.org This allows for the straightforward synthesis of well-defined polymer structures. For example, a polymer with pendant azide (B81097) groups could be readily functionalized with this compound.

The amine group offers another route for polymer synthesis. It can act as an initiator for the ring-opening polymerization (ROP) of cyclic monomers like N-carboxyanhydrides (NCAs) to produce polypeptides, or cyclic esters to form polyesters. google.com This enables the creation of hybrid block copolymers where a segment derived from this compound is attached to a polypeptide or polyester (B1180765) chain. Such hybrid materials combine the properties of both blocks, for instance, the rigidity and electronic properties of the naphthalene-containing block with the biocompatibility or specific secondary structure of a polypeptide block.

The combination of these polymerization methods allows for the creation of various block copolymer architectures. For example, a polymer could first be synthesized using the ethynyl group, leaving the amine group available for subsequent modification or for initiating the growth of a second polymer block. This strategic approach is crucial for designing advanced materials where different polymer segments provide distinct functionalities. rsc.org

Table 1: Potential Polymerization Reactions Involving this compound

Functional GroupPolymerization MethodResulting Polymer TypePotential Properties
Ethynyl (-C≡CH) Sonogashira CouplingConjugated PolymersOptoelectronic activity, rigidity
Click Chemistry (e.g., CuAAC)Triazole-linked PolymersHigh modularity, functionalizable
Amine-yne PolymerizationPoly(β-aminoacrylate)sMultifunctional, tunable
Amine (-NH2) Ring-Opening PolymerizationPolypeptide/Polyester HybridsBiocompatibility, controlled degradation
PolycondensationPolyamides, PolyimidesHigh thermal stability, mechanical strength

Self-Healing Materials and Stimuli-Responsive Polymers

The structural features of this compound derivatives are highly conducive to the design of self-healing and stimuli-responsive polymers. These "smart" materials can react to external triggers like heat, light, or changes in pH, and can even autonomously repair damage.

Self-Healing Mechanisms: Self-healing in polymers can be achieved through intrinsic mechanisms, where the polymer matrix itself contains reversible bonds that can break and reform. The naphthalene core of this compound is particularly relevant here. Naphthalene derivatives are known to participate in strong π-π stacking interactions. researchgate.net These non-covalent interactions can act as reversible cross-links in a polymer network. When the material is damaged, these interactions can be disrupted, but they can reform upon the application of a stimulus like heat, allowing the polymer chains to diffuse across the damaged interface and restore the material's integrity. For example, self-healing materials have been developed based on the charge-transfer complexes between electron-poor naphthalene diimide (NDI) units and electron-rich pyrene (B120774) units. rsc.org A polymer incorporating this compound could similarly engage in π-π stacking, providing a basis for self-healing capabilities.

Stimuli-Responsive Behavior: Polymers that change their properties in response to external stimuli are of great interest for a range of applications. uw.edu The amine group in this compound can impart pH-responsiveness to a polymer. In acidic conditions, the amine group can be protonated to form an ammonium (B1175870) salt, which can alter the polymer's solubility, conformation, or ability to self-assemble. This pH-triggered change is reversible and can be used to control the material's properties on demand. google.com

Furthermore, the extended π-system of the naphthalene ring can be engineered to be responsive to light (photo-responsive). Photo-responsive moieties can undergo isomerization or cycloaddition reactions upon irradiation with light of a specific wavelength, leading to macroscopic changes in the material. researchgate.net By chemically modifying the naphthalene core, it is conceivable to create derivatives that are responsive to light, adding another layer of functionality.

Table 2: Stimuli-Responsive Properties of Functional Groups in this compound Derivatives

Functional MoietyStimulusResponsive BehaviorPotential Application
Amine Group pHProtonation/Deprotonation, change in solubility/chargepH-triggered drug release, sensors
Naphthalene Core HeatDisruption/reformation of π-π stackingThermally induced self-healing
Light (with modification)Isomerization, cycloadditionPhoto-switchable materials, optical data storage

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct functionalities of this compound make it an excellent candidate for designing complex, self-assembling systems.

The formation of well-defined nanostructures is driven by a combination of interactions. The naphthalene core provides a flat, aromatic surface ideal for π-π stacking, which is a key driving force for the self-assembly of many aromatic molecules. nih.gov The amine group can form strong and directional hydrogen bonds, which can guide the molecules into specific arrangements, such as sheets or fibers. This interplay between π-π stacking and hydrogen bonding is a powerful strategy for controlling molecular organization.

Derivatives of this compound could be designed to self-assemble in response to specific triggers. For instance, studies on amino acid-naphthalene diimide conjugates have shown that they can self-assemble into nanofibrils in response to changes in ionic strength and can undergo morphological changes under redox conditions. nih.gov Similarly, the amine group of this compound could be functionalized with amino acids or peptides. The resulting conjugates would benefit from the specific and directional interactions of the peptide component, in addition to the inherent stacking tendency of the naphthalene core, to form complex and functional hydrogels or other soft materials. acs.org

The ethynyl group also offers opportunities for supramolecular assembly. It can act as a hydrogen bond acceptor and can also be used to link the naphthalene unit to other molecular recognition motifs. For example, it could be coupled to a molecule that templates the assembly along a polymer chain, such as DNA, leading to highly ordered hybrid materials.

Table 3: Intermolecular Interactions and Resulting Supramolecular Structures

Interaction TypeMolecular OriginResulting Assembly
π-π Stacking Naphthalene CoreStacked columnar or lamellar structures
Hydrogen Bonding Amine Group, Amide derivatives1D chains, 2D sheets, fibrous networks
Charge-Transfer Naphthalene Core (with suitable partners)Alternating donor-acceptor stacks
Host-Guest Chemistry Functionalized DerivativesEncapsulation complexes, templated polymers

Advanced Catalytic Applications and Catalyst Design

Role of Ethynylnaphthalenamines in Homogeneous Catalysis

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ethynylnaphthalenamine derivatives can function both as ligands for metal centers and as organocatalysts. wikipedia.org The presence of both a Lewis basic amine site and a π-rich alkyne group allows for multiple modes of interaction and activation.

Copper(I)-catalyzed reactions, in particular, stand to benefit from ligands derived from this scaffold. numberanalytics.com The amine group can coordinate to the Cu(I) center, while the ethynyl (B1212043) group can either participate directly in the reaction, such as in coupling reactions, or interact with the metal, influencing its catalytic activity. For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the amine functionality can serve as an internal base or a coordinating group, potentially accelerating the catalytic cycle.

Research on related amino-alkynyl naphthalene (B1677914) structures has shown their utility in copper-catalyzed transformations. For example, 2-(phenylethynyl)naphthalen-1-amine participates in a cascade reaction involving copper-promoted nucleophilic attack to form benzo[g]indoles. chim.it This highlights the cooperative role of the amine and alkyne functionalities in facilitating complex transformations. Similarly, Cu(I)-catalyzed cross-coupling reactions often employ amine-based ligands to achieve high efficiency and selectivity. researchgate.net The rigid naphthalene backbone of 6-ethynylnaphthalen-2-amine can provide a well-defined steric environment, which is essential for achieving high stereoselectivity in asymmetric catalysis. mdpi.com

Table 1: Potential Cu(I)-Catalyzed Reactions Utilizing Ethynylnaphthalenamine-Type Ligands

Reaction Type Role of Ethynylnaphthalenamine Ligand Potential Product
Azide-Alkyne Cycloaddition Bidentate coordination, internal base Triazoles
Sonogashira Coupling Stabilizing Pd/Cu catalyst, enhancing solubility Aryl-alkynes
Ullmann Condensation Accelerating C-N or C-O bond formation Diaryl amines/ethers

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern organic synthesis. cardiff.ac.uk Primary amines are well-established organocatalysts that can activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. nih.govsioc-journal.cn

The amine group of this compound can be employed in various organocatalytic transformations. In reactions involving aldehydes or ketones, it can form a reactive enamine intermediate, which then engages in nucleophilic attack on an electrophile. nih.gov The bulky naphthalene framework can influence the stereochemical outcome of such reactions, making it a potential scaffold for chiral primary amine catalysts.

Studies have demonstrated the use of naphthalen-2-amine derivatives in organocatalytic asymmetric synthesis. For example, in the presence of a chiral phosphoric acid, tertiary alcohols derived from naphthalen-2-amines have been used to generate chiral tetraarylmethanes with high enantioselectivity. dicp.ac.cn This showcases the potential of the naphthalen-2-amine unit to serve as an auxiliary or a core component in designing effective organocatalysts for stereocontrolled reactions. dicp.ac.cn

Heterogeneous Catalysis and Functionalized Supports

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and reusability. wikipedia.org this compound can be immobilized onto solid supports to create novel heterogeneous catalysts. The amine group provides a convenient anchor point for covalent attachment to materials like silica (B1680970), polymers, or metal-organic frameworks (MOFs). nih.gov

For instance, the amine can be reacted with surface silanol (B1196071) groups on silica gel (SBA-15) or with linker molecules in MOFs. nih.govrsc.org The pendant ethynyl group can then be used to anchor catalytically active metal nanoparticles (e.g., Pd, Au, Ru) or to participate directly in surface-mediated reactions. This approach allows for the creation of highly dispersed and stabilized metal catalysts, preventing their agglomeration and leaching. nih.gov

The amine functionality itself can act as a basic site on the support, influencing the catalytic properties. Amine-functionalized supports have been shown to enhance the activity of metal nanoparticles in various reactions, such as the dehydrogenation of formic acid, by providing synergistic effects between the metal and the basic support. rsc.org

Table 2: Strategies for Functionalizing Supports with this compound

Support Material Functionalization Method Potential Catalytic Application
Silica (SiO2) Grafting via reaction with chlorosilyl or alkoxysilyl linkers Supported metal nanoparticle catalysis (e.g., Sonogashira, hydrogenation)
Metal-Organic Frameworks (MOFs) Post-synthetic modification of amine-reactive linkers Gas-phase catalysis, selective oxidations
Graphene Oxide Covalent bonding via epoxide opening or amidation Electrocatalysis, sensing

Sustainable Catalytic Transformations

Sustainable or "green" chemistry aims to design chemical processes that are environmentally benign. Catalysis is a key pillar of this endeavor. This compound can contribute to sustainable catalytic transformations through several avenues. Its use in heterogeneous systems allows for catalyst recycling, minimizing waste. mdpi.com

Furthermore, it can be employed in "hydrogen borrowing" or "hydrogen autotransfer" catalysis. mdpi.com In these processes, an alcohol is temporarily oxidized by a metal catalyst to an aldehyde or ketone, which then reacts with a nucleophile like an amine. The resulting intermediate is then reduced by the hydrogen that was "borrowed" in the initial step, regenerating the catalyst and producing water as the only byproduct. The amine functionality of this compound makes it a suitable substrate or ligand component for such sustainable amination reactions. rsc.org

Electrocatalysis and CO2 Conversion

Electrocatalysis uses an electric potential to drive chemical reactions and is central to technologies like fuel cells and CO2 conversion. monash.edu The conversion of carbon dioxide into valuable chemicals and fuels is a critical area of research for mitigating climate change and creating a circular carbon economy. rsc.org

The structure of this compound suggests its potential utility in electrocatalytic CO2 conversion. The amine group can be used to capture CO2, forming carbamate (B1207046) species in situ. uantwerpen.befrontiersin.org If this molecule is immobilized on an electrode surface, for example, by electropolymerization through its ethynyl and amine groups, it could create a high local concentration of CO2 at the catalytically active sites.

The extended π-system of the naphthalene core and the ethynyl group can facilitate electron transfer, a crucial step in electrocatalysis. By incorporating a redox-active metal (e.g., Cu, Fe, Co) into a polymer or framework derived from this compound, it may be possible to design an integrated material that captures CO2 and electrochemically reduces it to products like carbon monoxide, formic acid, or hydrocarbons. nih.gov While direct experimental evidence for this specific molecule is pending, the concept aligns with current strategies in designing advanced materials for electrocatalysis. monash.eduresearchgate.net

Chemosensing and Bioimaging Applications of 6 Ethynylnaphthalen 2 Amine Probes

Design Principles for Fluorescent Chemosensors and Probes

The design of effective fluorescent chemosensors relies on established photophysical and chemical principles. The 6-ethynylnaphthalen-2-amine scaffold is particularly well-suited for integration into several advanced design strategies.

Environment-sensitive fluorophores, or "smart" probes, are dyes that exhibit changes in their fluorescence properties—such as intensity, emission wavelength, or lifetime—in response to their immediate molecular surroundings. core.ac.ukroyalsocietypublishing.org These changes are often driven by variations in local polarity, viscosity, or hydration. core.ac.ukroyalsocietypublishing.org

A primary mechanism governing this sensitivity is intramolecular charge transfer (ICT). In molecules with an electron-donating group (push) and an electron-accepting group (pull) connected by a π-conjugated system, photoexcitation can cause a significant shift of electron density from the donor to the acceptor. core.ac.uk This creates a highly dipolar excited state that is sensitive to the polarity of the surrounding solvent or binding site. core.ac.uk The this compound molecule can be considered a "push-pull" fluorophore, with the amino group acting as the electron donor and the naphthalene (B1677914) system as the acceptor. This inherent architecture means its fluorescence is intrinsically sensitive to environmental changes, making it a valuable core for probes that report on binding events or changes in cellular microenvironments. core.ac.ukresearchgate.net

The "plug-and-play" design concept involves a modular approach to creating fluorescent probes, where a core fluorophore can be easily and synthetically combined with various recognition units or modulators to target different analytes or achieve specific spectral properties. nih.govacs.org This strategy allows for the rapid development of diverse sensors from a common platform.

The this compound scaffold is an exemplary "plug-and-play" component. The terminal ethynyl (B1212043) group is exceptionally versatile for chemical modification. It can readily participate in highly efficient and specific coupling reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira coupling. acs.org This allows chemists to "click" or couple a wide array of analyte-binding moieties—such as metal chelators, anion receptors, or biomolecular ligands—directly onto the fluorophore core. nih.govresearcher.life This modularity enables the spectral properties of the naphthalenamine core to be tailored for specific experimental needs, creating a versatile system for RNA imaging and other applications. acs.org

Ratiometric fluorescent probes offer significant advantages for quantitative analysis by measuring the ratio of fluorescence intensities at two different wavelengths. thno.orgmdpi.com This approach provides a built-in correction for variations in probe concentration, excitation light intensity, and environmental factors, leading to enhanced accuracy and reliability. mdpi.com

A probe based on this compound can be designed to function ratiometrically. For instance, the parent molecule may exhibit fluorescence at a specific wavelength. Upon interaction with a target analyte, a chemical reaction—often involving the reactive ethynyl group—can alter the electronic structure of the fluorophore. This transformation can lead to the formation of a new emissive species that fluoresces at a second, distinct wavelength. rsc.org The detection signal is then the ratio of the new emission intensity to the original one. Probes designed with this principle have been successfully used for detecting species like hydrogen sulfide (B99878) and for monitoring pH changes in mitochondria. rsc.orgnih.gov

Detection of Specific Analytes

The functional groups of this compound—the amino group and the ethynyl group—provide reactive sites for the selective detection of various ions.

The amino group on the naphthalene ring serves as a Lewis basic site, making it a natural binding location for metal ions. nanochemres.orgnih.gov The development of fluorescent chemosensors for transition metal ions is a major area of research due to their biological and environmental importance. mdpi.comrsc.org Copper (Cu²⁺) is a particularly important target, as its dysregulation is linked to several neurodegenerative diseases. rsc.org

While specific studies on this compound were not predominant, the broader class of amino-naphthalene derivatives has proven highly effective for metal ion detection. For example, Schiff bases derived from naphthalen-1-amine have been shown to selectively detect Cu²⁺ ions, with one sensor exhibiting a turn-on fluorescence response and another a turn-off response. nih.gov Similarly, amino-1,8-naphthalimide-based sensors have been extensively developed for the selective sensing and bioimaging of Cu²⁺. rsc.org The principle often involves the metal ion coordinating to the amino group, which modulates the fluorophore's ICT character or promotes quenching, leading to a detectable change in fluorescence. nih.govnih.gov The amine-functionalized framework provides high sensitivity and selectivity for metal ions like Cu²⁺. nanochemres.org

Probe ClassTarget IonSensing MechanismDetection Limit (LOD)Source
Naphthalen-1-amine Schiff Base (NEBD)Cu²⁺Turn-on Fluorescence1.528 µM nih.gov
Naphthalen-1,8-diamine Schiff Base (NDBD)Cu²⁺Turn-off Fluorescence0.287 µM nih.gov
Amino-functionalized MOFCu²⁺Luminescence Quenching57.51 µM nanochemres.org
Amino-tricarboxylate MOFFe²⁺/Fe³⁺Fluorescence Quenching~1.55 ppm nih.gov

The detection of anions like cyanide (CN⁻) is critical due to their high toxicity. researchgate.net Fluorescent probes for cyanide often rely on specific chemical reactions. mdpi.com The ethynyl group of this compound is a prime candidate for such reactions, particularly nucleophilic addition by the cyanide ion. This reaction would transform the alkyne into a cyano-substituted alkene, causing a significant perturbation of the fluorophore's electronic system and a corresponding change in its fluorescence signal.

Additionally, the N-H protons of the amino group can act as hydrogen-bond donors, forming recognition sites for hydrogen-bond-accepting anions. Probes based on naphthalene scaffolds have been successfully employed for cyanide detection. One such sensor, a naphthalene-appended thiosemicarbazide, was able to detect both cyanide and arsenite ions with high sensitivity through a turn-on fluorescence mechanism. rsc.org The interaction between the probe and cyanide can be driven by a combination of hydrogen bonding and other interactions, leading to aggregation-induced emission (AIE) or other signaling pathways. researchgate.net

ProbeTarget AnionSensing ModeBinding Stoichiometry (Probe:Anion)Detection Limit (LOD)Source
2-((2-hydroxynaphthalen-1-yl)methylene)hydrazine carbothioamideCN⁻Colorimetric & Turn-on Fluorescence1:277 nM rsc.org
2-((2-hydroxynaphthalen-1-yl)methylene)hydrazine carbothioamideAsO₂⁻Colorimetric & Turn-on Fluorescence1:166 nM rsc.org
(E)-2-((benzo[d]thiazol-2-ylimino)methyl)-4-nitrophenolCN⁻Colorimetric & Fluorescence Quenching-- mdpi.com

Biothiol Detection (e.g., Glutathione (B108866), Cysteine, Homocysteine)

Derivatives of the aminonaphthalene scaffold are instrumental in creating fluorescent probes for the detection and discrimination of biothiols, which are crucial for cellular homeostasis and are implicated in numerous physiological and pathological processes. rsc.org The high nucleophilicity of the thiol group in glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) is often exploited in the design of reaction-based probes. rsc.orgnih.gov These probes typically consist of a fluorophore, such as naphthalene, linked to a reactive group that is selectively cleaved or altered by the biothiol, leading to a measurable change in fluorescence.

Several strategies have been employed using naphthalene-based fluorophores:

Michael Addition: Probes containing an electron-deficient double bond can undergo a Michael addition reaction with biothiols, disrupting the probe's π-conjugation and causing a shift in its fluorescence spectrum. rsc.org

Thiol-Disulfide Exchange: Probes incorporating a disulfide bond can react with biothiols, leading to the release of a fluorescent aminonaphthalene derivative. rsc.org A two-photon fluorescent probe based on a 2-methylamino-6-acetylnaphthalene structure utilized this mechanism for the detection of thiols in living cells and rat tissue. rsc.org

Cleavage of Quenching Groups: A common design involves attaching a fluorescence-quenching moiety, such as a dinitrobenzenesulfonyl group, to the naphthalene fluorophore. nih.gov The strong nucleophilicity of biothiols enables the cleavage of this quencher, resulting in a "turn-on" fluorescence response. nih.gov Probes using this mechanism have demonstrated high selectivity and sensitivity for biothiols in complex biological systems. nih.gov

The performance of these probes is characterized by their selectivity for specific biothiols, their detection limits, and their response times. For instance, a near-infrared probe was developed that could detect Cys, Hcy, and GSH with detection limits in the nanomolar range (36.0 nM for Cys, 39.0 nM for Hcy, and 48.0 nM for GSH) and response times of a few minutes. nih.gov

Probe TypeAnalyte(s)Sensing MechanismDetection Limit (LOD)Key ApplicationReference
Naphthalene-dialdehydeGSHReaction with o-dialdehyde groupNot specifiedTwo-photon microscopy in live cells thno.org
2-methylamino-6-acetylnaphthalene disulfideThiolsThiol/disulphide exchangeNot specifiedTwo-photon imaging in cells and tissue rsc.org
NIR probe with dinitrobenzenesulfonyl quencherCys, Hcy, GSHCleavage of quencher by thiol36.0 nM (Cys), 39.0 nM (Hcy), 48.0 nM (GSH)Imaging in MCF-7 cells and zebrafish nih.gov
Cyanine-based probeGSHReaction with GSH26 nMCell imaging nih.gov

pH Sensing in Biological Systems

The fluorescence of aminonaphthalene derivatives can be sensitive to the local microenvironment, including pH. This property allows for the design of probes that can monitor pH changes in biological systems. nih.gov The protonation or deprotonation of the amine group or other functionalities on the molecule can alter its electronic properties, leading to a shift in the fluorescence emission or intensity. researchgate.net For example, a probe might exhibit stable fluorescence in a neutral or alkaline environment but show a significant change in fluorescence under acidic conditions, making it suitable for monitoring pH fluctuations within cellular compartments like lysosomes or in pathological conditions associated with pH changes. nih.gov Some advanced probes have been designed to respond to multiple stimuli, such as both viscosity and pH, by exhibiting distinct emission signals under different conditions. frontiersin.org

Advanced Imaging Modalities

Probes derived from this compound are well-suited for advanced fluorescence imaging techniques, offering capabilities that surpass conventional fluorescence microscopy.

Two-Photon Fluorescence Imaging Capabilities

Two-photon fluorescence microscopy (2PFM or TPM) is a powerful imaging technique that offers several advantages for biological research, including increased penetration depth in scattering tissues, inherent 3D spatial resolution, and reduced phototoxicity and photobleaching outside the focal volume. thermofisher.comwikipedia.org This is achieved by exciting the fluorophore with two photons of near-infrared (NIR) light, each having approximately half the energy needed for the excitation. thermofisher.com

The naphthalene core, particularly when functionalized to create donor-pi-acceptor systems, can be engineered to have a high two-photon absorption (2PA) cross-section, a key parameter for efficient two-photon excitation. nih.gov Several naphthalene-based probes have been specifically designed for 2PFM. rsc.orgthno.org For example, a two-photon probe derived from 2-methylamino-6-acetylnaphthalene was successfully used to image biothiols in living rat tissue at depths of 90-180 µm. rsc.org Another probe, 6-methoxynaphthalene-2,3-dicarbaldehyde, was capable of detecting GSH in live cells using TPM with excitation at 900 nm. thno.org

Cellular and Tissue-Level Fluorescence Imaging Research (non-clinical human)

The utility of these probes is demonstrated by their application in imaging various biological samples. Researchers have used naphthalene-based probes for fluorescence imaging in a variety of non-clinical human research settings:

Live Cells: Probes have been used to visualize and quantify analytes in different cell lines. For instance, naphthalene-based probes have successfully imaged glutathione levels in live HeLa and MCF-7 breast cancer cells. nih.govthno.org This allows for the study of the roles of biothiols in cellular processes like oxidative stress and drug resistance. rsc.org

Tissues and Organisms: The ability of these probes, especially two-photon and near-infrared probes, to function in more complex environments has been demonstrated. nih.gov Applications include imaging biothiols in zebrafish and rat liver tissue, providing insights into physiological processes in a whole-organism or tissue context. rsc.orgnih.gov Probes have also been used to image GSH overexpression in tumor-bearing mice, highlighting their potential for diagnostic applications. rsc.org

Fluorescent Tagging and Labeling in Research Applications

The this compound structure contains two key functional groups for covalent labeling of biomolecules: the amine and the ethynyl group.

Amine-Reactive Labeling: The primary amine group (-NH2) can be readily converted into a more reactive functional group, such as an isothiocyanate (-NCS). semanticscholar.orgnih.gov Isothiocyanates efficiently react with primary amines, like the side chains of lysine (B10760008) residues on proteins, to form a stable thiourea (B124793) linkage. nih.govabcam.com This "amine-reactive" strategy allows the naphthalene fluorophore to be covalently attached to proteins, antibodies, or other biomolecules, rendering them fluorescent for use in applications like fluorescence microscopy or flow cytometry. semanticscholar.orgabcam.com

Activity-Based Protein Profiling (ABPP): The ethynyl group can act as a reactive "warhead" in suicide substrate probes for certain enzymes. oup.com For example, 2-ethynylnaphthalene (B39655) is a known mechanism-based inactivator of cytochrome P450 enzymes. researchgate.netpnas.org In this process, the enzyme's catalytic activity oxidizes the ethynyl group, generating a highly reactive ketene (B1206846) intermediate that covalently binds to a nearby nucleophile within the enzyme's active site. oup.comresearchgate.net By attaching a reporter tag (like biotin (B1667282) or another fluorophore) to the naphthalene scaffold, these activity-based probes (ABPs) can be used to selectively label and identify active enzymes in complex biological samples. oup.compnas.org

Molecular Recognition Studies

Molecular recognition, the specific interaction between two or more molecules, is fundamental to nearly all biological processes. beilstein-journals.orgcarellgroup.de The rigid, linear, and electronically tunable nature of the aryl-ethynyl scaffold, which is the core structure of this compound, makes it an excellent building block for molecular recognition studies. nih.gov

Aryl-ethynyl structures have been extensively used to create synthetic receptors and sensors. Their defined geometry allows for the precise positioning of binding sites (like hydrogen-bond donors or acceptors) to create cavities that are complementary to a specific guest molecule or ion. nih.gov The naphthalene fluorophore acts as a signaling unit, where the binding event alters its electronic structure and produces a change in fluorescence, enabling the detection of the target analyte. nih.gov

Furthermore, the use of 2-ethynylnaphthalene derivatives in activity-based protein profiling is a prime example of molecular recognition. researchgate.net The probe is first recognized as a substrate by the enzyme's active site, leading to its catalytic activation and subsequent covalent modification of the protein. oup.com This demonstrates a sophisticated level of molecular recognition, where the probe's structure is specifically tailored to the function of its protein target.

Emerging Research Frontiers and Interdisciplinary Connections

Astrochemical Relevance as Interstellar Building Blocks

Polycyclic aromatic hydrocarbons (PAHs) are considered to be some of the most widespread and abundant organic molecules in the universe, potentially accounting for up to 25% of the carbon in space. harvard.edu These molecules have been detected in various interstellar environments, including protoplanetary and planetary nebulae, reflection nebulae, and the diffuse interstellar medium. nasa.gov In the cold, dense molecular clouds where stars and planets form, with temperatures around 10 degrees above absolute zero, PAHs are believed to condense onto dust grains, forming ice mantles. nasa.govmit.edu The discovery of PAHs in such cold regions suggests they can form at much lower temperatures than previously thought and may play a crucial role in the formation of stars and planets. mit.edu

Recent discoveries have identified specific PAHs, such as indene (B144670) and cyano derivatives of naphthalene (B1677914), in the Taurus Molecular Cloud (TMC-1), a pre-stellar core. mit.eduacs.org The presence of these molecules, along with ethynyl-substituted derivatives, supports the theory that aromatic rings are plentiful in these cold clouds. acs.orgresearchgate.net The formation of naphthalene and its derivatives in such environments is thought to occur through barrierless gas-phase reactions. pnas.org For instance, the reaction between the phenyl radical and vinylacetylene can lead to the formation of naphthalene under astrochemical conditions. pnas.orgosti.gov

Furthermore, the ethynyl (B1212043) radical (C₂H) is a key player in the low-temperature synthesis of aromatic molecules. pnas.org It can react with acyclic precursors like 1,3-butadiene (B125203) to form benzene (B151609), the fundamental building block of PAHs. pnas.orgnasa.gov Subsequent reactions of benzene with ethynyl radicals can then lead to the formation of naphthalene-like structures, propagating the growth of more complex PAHs. pnas.orgnasa.gov Ethynyl-substituted PAHs are considered important intermediates in these formation pathways. researchgate.net Laboratory experiments and computational studies have established the ethynyl addition mechanism (EAM) as a viable route for the formation of PAH-like structures in the interstellar medium. researchgate.net

The structure of 6-ethynylnaphthalen-2-amine, featuring both a naphthalene core and an ethynyl group, makes it a molecule of significant astrochemical interest. Its amine functionalization adds another layer of complexity, as nitrogen-containing PAHs (PANHs) are also relevant to prebiotic chemistry. The functional groups on such molecules are critical in determining their chemical reactivity and their potential to form more complex, prebiotic compounds through ion-molecule reactions. aanda.org The study of such molecules helps scientists to understand the chemical inventory available during the formation of solar systems and how these extraterrestrial materials, found in meteorites, could have contributed to the origins of life. physicsworld.comspringernature.comisciii.es

Applications in Sustainable Chemistry and Environmental Remediation

The principles of sustainable or "green" chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Functionalized naphthalenes, including this compound, are gaining attention in this field due to their versatile reactivity and potential for creating more efficient and environmentally benign synthetic methods.

One area of application is in the synthesis of complex molecules. For instance, a three-component reaction involving 2-naphthalenamine, an aromatic aldehyde, and 1,2-diphenylethanone in water, a green solvent, has been developed to produce β-aminoketone derivatives in good yields with operational simplicity. tandfonline.com This demonstrates the potential of naphthalenamine derivatives to participate in multicomponent reactions, which are highly valued in green chemistry for their atom economy and efficiency.

In the realm of materials science, functionalized naphthalene diimides (NDIs) are being explored for a variety of applications, including in organic supercapacitors. rsc.org By functionalizing the NDI core with molecules like gamma-aminobutyric acid (GABA), researchers have been able to create water-soluble, redox-active materials for use in aqueous organic flow batteries. rsc.org Such batteries offer a promising avenue for large-scale energy storage from renewable sources. The synthesis of these functionalized NDIs is often a straightforward, one-step process, aligning with the green chemistry principle of simplicity. rsc.org

Regarding environmental remediation, the microbial degradation of aromatic amines is a key process for cleaning up contaminated sites. While research has historically focused on monocyclic aromatic amines, recent studies have begun to unravel the biodegradation pathways of polycyclic aromatic amines like 1-naphthylamine (B1663977). elifesciences.org A newly discovered enzyme, a glutamine synthetase-like (GS-like) enzyme named NpaA1, has been shown to initiate the degradation of 1-naphthylamine by glutamylation. elifesciences.org Significantly, this enzyme exhibits broad substrate selectivity and can act on a variety of aniline (B41778) and naphthylamine derivatives. elifesciences.org This discovery enhances our understanding of how these pollutants are broken down in the environment and opens up possibilities for developing bioremediation strategies for sites contaminated with naphthylamines. elifesciences.org

The table below summarizes some of the applications of naphthalenamine derivatives in sustainable chemistry.

Application AreaSpecific ExampleKey Advantages
Green Synthesis Three-component reaction to form β-aminoketones tandfonline.comUse of water as a solvent, good yields, operational simplicity. tandfonline.com
Energy Storage GABA-functionalized naphthalene diimide in flow batteries rsc.orgHigh stability, high efficiency, use of aqueous electrolytes. rsc.org
Bioremediation Microbial degradation of 1-naphthylamine by Pseudomonas sp. strain JS3066 elifesciences.orgMineralization of the pollutant, potential for in-situ remediation. elifesciences.org

Advanced Drug Discovery Lead Compound Generation through Combinatorial Methods

The quest for novel therapeutic agents is a driving force in medicinal chemistry, and combinatorial chemistry has emerged as a powerful strategy for rapidly generating large libraries of diverse compounds for biological screening. nih.gov The "click chemistry" concept, introduced by K. Barry Sharpless, has revolutionized this field by providing a set of reliable, selective, and high-yield reactions for assembling molecular building blocks. rjptonline.orgdergipark.org.tr The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,2,3-triazole linkage between an alkyne and an azide (B81097). rjptonline.orgdovepress.com

The structure of this compound, with its terminal alkyne group, makes it an ideal scaffold for click chemistry-based drug discovery. This allows for its facile conjugation with a wide array of azide-containing molecules, including peptides, carbohydrates, and other small molecules, to create extensive libraries of novel compounds. nih.gov The resulting triazole ring is not merely a linker; it is metabolically stable and can participate in hydrogen bonding and dipole interactions, potentially enhancing the pharmacological properties of the parent molecule. dergipark.org.trdovepress.com

Naphthalenamine derivatives have shown a broad spectrum of biological activities, including antifungal, antimicrobial, and antitumor properties. ontosight.ainih.govnih.gov For example, certain N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines are considered structural analogues of allylamine (B125299) antifungal drugs like naftifine. nih.gov Furthermore, various substituted naphthalimide compounds, which can be synthesized from naphthalenamine precursors, have been investigated for their multi-targeting capabilities in developing broad-spectrum drugs with high potency and low toxicity. mdpi.com

The application of click chemistry to naphthalenamine scaffolds enables the systematic exploration of structure-activity relationships (SAR). By varying the azide-containing building block clicked onto the this compound core, medicinal chemists can fine-tune the steric, electronic, and solubility properties of the resulting compounds to optimize their interaction with biological targets. This approach has been successfully used to develop inhibitors for a range of diseases, including cancer, HIV, and bacterial infections. rjptonline.orgdovepress.com For instance, click chemistry has been employed to synthesize potent inhibitors of histone deacetylases (HDACs) and topoisomerase II, both important targets in cancer therapy. dovepress.com

The table below presents examples of bioactive compounds synthesized using multicomponent reactions and click chemistry, highlighting the potential of these strategies in drug discovery.

Reaction TypeCompound ClassTarget/Activity
Multicomponent ReactionPyrazole-based pyrimido[4,5-d]pyrimidines mdpi.comAntibacterial mdpi.com
Multicomponent ReactionSpiropyrrolidine-oxindoles mdpi.comAntibacterial mdpi.com
Click ChemistryTriazole-linked SAHA-like hydroxamates dovepress.comHistone Deacetylase (HDAC) inhibitors dovepress.com
Click ChemistryPhthalimide/Naphthalimide containing 1,2,3-triazole hybrids mdpi.comAntifungal (e.g., against Candida albicans) mdpi.com

The use of this compound in combinatorial synthesis, particularly through click chemistry, represents a promising frontier for the efficient discovery of new lead compounds with diverse therapeutic potential.

Integration into Advanced Analytical Tools and Methodologies

The unique photophysical properties of the naphthalene core, often characterized by strong fluorescence, make naphthalenamine derivatives highly valuable in the development of advanced analytical tools. google.comnih.gov These tools, particularly fluorescent probes and sensors, are instrumental for detecting and quantifying a wide range of analytes, from metal ions to biologically significant molecules, with high sensitivity and selectivity. thno.orgfrontiersin.org

The structure of this compound is particularly well-suited for the design of fluorescent probes. The naphthalene moiety serves as the fluorophore, while the amine and ethynyl groups provide convenient handles for further chemical modification. This allows for the attachment of specific recognition units that can interact with a target analyte, leading to a measurable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). thermofisher.com

A significant area of application for naphthalene-based probes is in the detection of biothiols, such as glutathione (B108866) (GSH). thno.orgrsc.org Abnormal levels of GSH are associated with numerous diseases, making its detection crucial for clinical diagnostics. thno.org Researchers have developed naphthalimide- and naphthalene dialdehyde-based probes that can selectively detect GSH over other amino acids. thno.orgrsc.org For example, a probe named MNDA (6-methoxynaphthalene-2,3-dicarbaldehyde) has been successfully used for two-photon imaging of GSH in living cells. thno.org

The versatility of naphthalenamine derivatives also extends to their use as solvatochromic dyes, where their fluorescence properties are sensitive to the polarity of the surrounding solvent. google.comnih.gov This characteristic is highly useful for studying molecular environments in complex systems, such as in cellular biology.

Furthermore, the integration of naphthalenamine derivatives into more complex analytical systems, such as RNA-based fluorescent biosensors, is an emerging field. nih.gov These sensors utilize an analyte-binding aptamer domain that, upon binding its target, induces a conformational change in a fluorescent RNA mimic like Spinach, leading to a change in fluorescence. nih.gov The ability to functionalize naphthalenamine derivatives allows for their potential incorporation into such sophisticated sensing platforms.

The table below summarizes the characteristics of some naphthalene-based fluorescent probes.

Probe Name/ClassTarget AnalyteKey Features
NDA (naphthalene-2,3-dicarboxaldehyde) thno.orgGlutathione (GSH) thno.orgHigh selectivity, applicable in living cells. thno.org
MNDA (6-methoxynaphthalene-2,3-dicarbaldehyde) thno.orgGlutathione (GSH) thno.orgTwo-photon excitable, suitable for deep tissue imaging. thno.org
FNDA (6-fluoronaphthalene-2,3-dicarbaldehyde) thno.orgGlutathione (GSH) thno.orgClinically significant for sepsis diagnosis. thno.org
Naphthalimide-based sulfonamide probe rsc.orgGlutathione (GSH) rsc.orgHigh selectivity for GSH over cysteine and homocysteine, targets lysosomes. rsc.org

The continued development of analytical tools based on this compound and related compounds holds great promise for advancing our ability to probe complex chemical and biological systems with ever-increasing precision.

Future Prospects in Naphthalenamine-Based Research

The field of naphthalenamine-based research is poised for significant growth, driven by the versatile chemical nature of these compounds and their relevance to a multitude of scientific disciplines. Future research is likely to expand upon the foundational work in the areas of materials science, medicinal chemistry, and analytical sciences, while also venturing into new and exciting territories.

In materials science , the development of novel functional materials based on naphthalenamine scaffolds will likely continue to be a major focus. This includes the design of more efficient and stable organic semiconductors for applications in photovoltaics and flexible electronics. The exploration of naphthalenamine derivatives in the construction of metal-organic frameworks (MOFs) and other porous materials could lead to new catalysts and gas storage solutions. Furthermore, the unique photophysical properties of these compounds will continue to be exploited in the creation of advanced optical materials, such as those for non-linear optics and data storage.

In medicinal chemistry and chemical biology , the use of this compound and its analogues as building blocks for combinatorial drug discovery will undoubtedly be a fruitful area of research. nih.govresearchgate.net The application of click chemistry and other efficient ligation techniques will facilitate the synthesis of large and diverse compound libraries for screening against a wide range of biological targets. rjptonline.orguga.edu A key future direction will be the development of naphthalenamine-based theranostics, which combine diagnostic and therapeutic functions in a single molecule. For example, a fluorescent naphthalenamine derivative could be designed to not only visualize cancer cells but also deliver a cytotoxic payload specifically to those cells. The synthesis of bioactive natural products and their analogues will also continue to be a significant area of research. nih.govfrontiersin.orgtcichemicals.com

In the analytical sciences , the demand for more sensitive and selective probes for biological imaging and environmental monitoring will drive the development of next-generation naphthalenamine-based sensors. nih.govrsc.org Future work will likely focus on creating probes that can operate in the near-infrared (NIR) region for deeper tissue penetration, as well as probes that can be activated by specific enzymes or cellular events. The integration of naphthalenamine fluorophores with nanomaterials like quantum dots and gold nanoparticles could lead to hybrid sensors with enhanced performance characteristics.

Finally, the interdisciplinary connections of naphthalenamine research will continue to strengthen. The insights gained from astrochemical studies on the formation of PAHs in space could inspire new synthetic routes to these molecules in the laboratory. springernature.com Conversely, the detailed spectroscopic characterization of novel naphthalenamine derivatives could aid in the identification of new molecules in the interstellar medium. The principles of green chemistry will increasingly guide the synthesis and application of these compounds, ensuring that their development is environmentally sustainable. tandfonline.com

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements

Research into 6-ethynylnaphthalen-2-amine and its related isomers has established them as versatile building blocks in modern organic synthesis. A primary methodological advancement for their preparation and subsequent reaction is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which efficiently joins the naphthalene (B1677914) core to terminal alkynes. chim.it This methodology has become a standard for creating the core ethynylnaphthalene structure.

Key findings highlight the compound's utility in constructing complex molecular architectures. For instance, a significant methodological breakthrough is the divergent synthesis of atropisomeric styrenes through the asymmetric nucleophilic addition of 1-(ethynyl)naphthalen-2-amines to substrates like indoles. thieme-connect.com This process proceeds through a proposed hydrogen-bond-mediated model involving an aza-vinylidene-quinone methide (aza-VQM) intermediate, achieving high yields and excellent enantioselectivity. thieme-connect.com

Furthermore, derivatives of this scaffold have proven instrumental in materials science. N,N-dimethyl-6-((trimethylsilyl)-ethynyl)naphthalen-2-amine, a protected form of the parent compound, serves as a crucial intermediate in the synthesis of tailored thioxanthone-based photoinitiators. purdue.edupurdue.edu These photoinitiators are designed for advanced applications such as two-photon-controllable polymerization and high-fidelity 3D nanolithographic printing. purdue.edu In the realm of medicinal chemistry, the core structure is utilized in the synthesis of potent enzyme inhibitors. By employing "click chemistry," the ethynyl (B1212043) group is transformed into a triazole ring to produce 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulphamate derivatives, which have been identified as highly potent steroid sulphatase (STS) inhibitors. semanticscholar.orgtandfonline.com

Current Challenges and Limitations in this compound Research

A significant limitation is that the parent compound, this compound, is primarily viewed as a synthetic intermediate rather than a functional molecule in its own right. Consequently, there is limited research on its intrinsic material or biological properties. The focus remains heavily on the properties of its more complex derivatives. Furthermore, achieving precise stereocontrol in reactions, as demonstrated in the synthesis of atropisomeric styrenes, necessitates the use of sophisticated chiral catalysts and meticulously controlled reaction conditions, which can be a barrier to scalability. thieme-connect.com

Directions for Future Research and Development

Future research on this compound is poised to expand in several promising directions. A primary focus will be the development of more atom-economical and efficient synthetic routes, potentially through the discovery of novel catalytic systems that can minimize the need for protecting groups and reduce the number of synthetic steps. nih.gov

In materials science, there is considerable opportunity to explore new applications beyond photoinitiators. The compound's rigid and conjugated structure makes it an attractive monomer for the synthesis of novel π-conjugated polymers with tailored electronic and photophysical properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices. ijrpr.commdpi.com

Building on its demonstrated success as a scaffold in medicinal chemistry, future work could involve designing and synthesizing new libraries of derivatives targeting other enzymes or biological receptors. semanticscholar.org The unique combination of a nucleophilic amine and a highly reactive alkyne on a naphthalene core provides a versatile platform for diversification. There is also potential to investigate the photophysical properties of new derivatives for applications as fluorescent probes in bioimaging. researchgate.net Finally, further exploration of its reactivity in novel asymmetric transformations and cycloaddition reactions could lead to the construction of unique and complex polycyclic molecules of academic and industrial interest. chim.itnih.gov

Broader Impact on Organic Chemistry, Materials Science, and Related Fields

The study and application of this compound contribute significantly to several scientific fields.

Organic Chemistry: This compound serves as a valuable tool for synthetic chemists, providing a bifunctional scaffold that allows for the construction of intricate molecular frameworks, including various heterocyclic and polycyclic systems. chim.it The presence of both a nucleophilic amine and a reactive alkyne enables a diverse range of chemical transformations, enriching the synthetic toolkit. numberanalytics.com Its use in developing advanced asymmetric synthesis methods has a lasting impact on the field's ability to create chiral molecules with high precision. thieme-connect.com

Materials Science: As a monomer and building block, this compound is integral to the advancement of functional organic materials. ijrpr.com Its incorporation into polymers and specialized photoinitiators directly contributes to progress in nanotechnology and polymer chemistry. purdue.edumdpi.com The inherent properties of the ethynylnaphthalene structure—rigidity, planarity, and π-conjugation—are highly sought after for designing next-generation materials for electronics and photonics. ijrpr.com

Medicinal Chemistry: The naphthalene motif is a well-established pharmacophore in drug discovery. The ability to readily functionalize this core at two positions, as offered by this compound, is highly advantageous for creating diverse compound libraries for screening. Its role in the development of potent enzyme inhibitors demonstrates its potential as a foundational structure for new therapeutic agents. semanticscholar.orgtandfonline.com

Q & A

Q. What are the recommended synthetic routes for 6-Ethynylnaphthalen-2-amine?

  • Methodological Answer : A viable approach involves Sonogashira coupling of 6-bromo-2-naphthylamine with terminal alkynes (e.g., trimethylsilylacetylene), followed by deprotection. The amine group must be protected (e.g., using a Boc group) to prevent side reactions during coupling. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1H^1H-NMR (to confirm ethynyl proton absence post-deprotection) and mass spectrometry (to verify molecular ion peaks) are critical .
  • Key Considerations :
  • Monitor reaction progress with TLC to avoid over-reaction.
  • Use inert atmospheres (N2_2/Ar) to prevent alkyne oxidation.

Q. How can this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • 1H^1H-NMR : The ethynyl proton (if present in protected intermediates) appears as a singlet near δ 2.5–3.0 ppm. Aromatic protons in the naphthalene ring show splitting patterns consistent with substitution at the 6-position .
  • FTIR : Confirm the C≡C stretch at ~2100–2260 cm1^{-1} and N-H stretches (primary amine) at ~3300–3500 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C12_{12}H10_{10}N2_2) with a calculated exact mass of 182.0844 Da.

Advanced Research Questions

Q. How can contradictions in thermal stability data for this compound be resolved?

  • Methodological Answer :
  • Perform thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to assess decomposition pathways. Compare with computational models (e.g., DFT calculations for bond dissociation energies).
  • Differential Scanning Calorimetry (DSC) can identify phase transitions or exothermic decomposition events. Cross-reference with analogous compounds like 2-Naphthalenamine, which exhibits a melting point of 113–115°C .
  • Contradiction Resolution : If discrepancies arise between experimental and literature data, verify purity (HPLC ≥95%) and consider solvent residues or polymorphic forms .

Q. How to design experiments to study the reactivity of the ethynyl group in catalytic applications?

  • Methodological Answer :
  • Catalytic Coupling Reactions : Test cross-coupling (e.g., Heck, Suzuki) using Pd-based catalysts. Monitor reaction kinetics via GC-MS or in situ FTIR to track ethynyl group participation.
  • Competitive Studies : Compare reactivity with non-ethynylated analogs (e.g., 2-Naphthalenamine) to isolate the ethynyl group’s electronic effects. Use Hammett plots to correlate substituent effects with reaction rates .
  • Control Experiments : Conduct reactions under radical scavengers (e.g., TEMPO) to rule out radical pathways.

Q. What strategies mitigate amine degradation during long-term storage of this compound?

  • Methodological Answer :
  • Storage Conditions : Store under inert gas (Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
  • Stability Assays : Periodically analyze samples via 1H^1H-NMR for new peaks (degradation products) and HRMS for mass changes.
  • Additives : Include stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical-mediated degradation .

Data Contradiction Analysis Framework

Q. How to address conflicting spectroscopic data for this compound across studies?

  • Methodological Answer :
  • Reproducibility Checks : Repeat experiments under standardized conditions (solvent, temperature, concentration).
  • High-Resolution Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm coupling between the ethynyl carbon and adjacent aromatic protons.
  • Collaborative Validation : Share samples with independent labs to cross-validate results. Reference NIST databases for analogous compounds (e.g., 2-Naphthalenamine’s spectral data ) to benchmark findings.

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